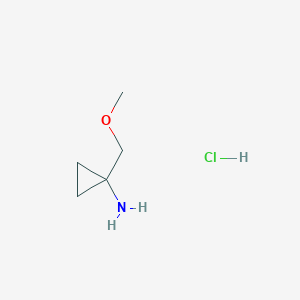

1-Methoxymethyl-cyclopropylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-4-5(6)2-3-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMSPYOGSLHTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-06-1 | |

| Record name | 1-(methoxymethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methoxymethyl-cyclopropylamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable building block in medicinal and agrochemical research. The unique structural motif, combining a strained cyclopropane ring with a primary amine and a methoxymethyl substituent, presents specific synthetic challenges and opportunities. This document emphasizes field-proven, scalable methodologies, focusing on the underlying chemical principles and experimental causality. Key strategies discussed include a robust pathway via the Curtius rearrangement of a carboxylic acid precursor and an analysis of alternative routes. Detailed, self-validating protocols, data summaries, and mechanistic diagrams are provided to support researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 1-Substituted Cyclopropylamine Motif

The cyclopropylamine moiety is a privileged scaffold in modern drug discovery.[1] The inherent strain of the three-membered ring (approximately 27 kcal/mol) imparts unique conformational rigidity and electronic properties, making it a valuable bioisostere for larger, more flexible groups.[1][2] When substituted at the C1 position, as in 1-Methoxymethyl-cyclopropylamine, the resulting quaternary center introduces a fixed three-dimensional vector for the amine and the substituent, which is highly desirable for optimizing interactions with biological targets.

The title compound, as its hydrochloride salt, offers improved stability, crystallinity, and aqueous solubility compared to the free base, making it ideal for storage and use in subsequent synthetic steps.[3] This guide will dissect the most logical and scalable approaches to its synthesis, grounding theoretical pathways in practical, actionable protocols.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound can be approached from several retrosynthetic perspectives. The final step is invariably the salt formation from the free primary amine. The core challenge lies in the construction of the C1-substituted cyclopropylamine skeleton. Two primary disconnections are most viable:

-

Pathway A (Carboxylic Acid Precursor): Disconnecting the C-N bond via a Curtius, Hofmann, or Schmidt rearrangement. This route relies on the key intermediate 1-(methoxymethyl)cyclopropanecarboxylic acid . This is often the most robust and scalable method, as it leverages stable crystalline intermediates and well-understood rearrangement chemistry that proceeds with complete retention of stereochemistry.[4]

-

Pathway B (Nitrile Precursor): Disconnecting at the cyclopropane ring itself, envisioning a titanium-mediated cyclopropanation of a nitrile, such as methoxyacetonitrile. This approach, known as the Kulinkovich-Szymoniak reaction, offers a more direct route but can present challenges in controlling side reactions and scalability.

This guide will focus primarily on Pathway A, as it represents a more established and reliable route for producing high-purity material on a preparatory scale.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway via Curtius Rearrangement

This pathway is a robust, multi-step sequence that builds the target molecule from a key carboxylic acid intermediate. It offers excellent control over purity and is amenable to scale-up.

Step 1: Synthesis of the Key Intermediate, 1-(Methoxymethyl)cyclopropanecarboxylic Acid

The synthesis of the pivotal carboxylic acid intermediate (CAS 67567-55-9) is best achieved through the cyclopropanation of an activated alkene derived from methoxyacetic acid.[5][6][7][8][9] A common and effective method is the Simmons-Smith cyclopropanation or a related variant using a carbenoid generated from diiodomethane and a zinc-copper couple or diethylzinc.[10]

Workflow Diagram: Synthesis of Carboxylic Acid Intermediate

Caption: Workflow for the key carboxylic acid intermediate.

Step 2: Curtius Rearrangement to N-Boc Protected Amine

The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon.[11] The reaction proceeds through an acyl azide and an isocyanate intermediate.[12][13] For practical applications, particularly on a larger scale, it is highly advantageous to trap the isocyanate intermediate in situ with an alcohol like tert-butanol to form a stable, easily purified N-Boc protected amine.[4] This avoids the isolation of potentially explosive acyl azides and the handling of the volatile free amine product. The use of diphenylphosphoryl azide (DPPA) is a common one-pot method for this transformation.[4]

Experimental Protocol: Synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)carbamate

This protocol is adapted from a validated, scalable procedure for a structurally analogous cyclopropanecarboxylic acid.[14][15]

-

Reaction Setup: To a mechanically stirred solution of 1-(methoxymethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (approx. 3 mL per 1 mmol of acid) in a flask equipped with a reflux condenser and nitrogen inlet, add triethylamine (1.1 eq).

-

Azide Formation & Rearrangement: Add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise to the solution at room temperature. After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain heating until gas evolution ceases (typically 2-4 hours).

-

Carbamate Formation: Cool the mixture to 60 °C and add anhydrous tert-butanol (1.5-2.0 eq). Continue stirring at this temperature for 12-18 hours to ensure complete trapping of the isocyanate.

-

Work-up: Cool the reaction mixture to room temperature and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-Boc protected amine as a solid.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the carbamate with a strong acid, such as hydrogen chloride, in an anhydrous organic solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated, scalable procedure.[14][15]

-

Reaction Setup: Prepare a solution of hydrogen chloride in an anhydrous solvent. A 4-5 M solution of HCl in 1,4-dioxane or diethyl ether is commercially available or can be prepared by carefully bubbling dry HCl gas through the solvent.[16]

-

Deprotection/Precipitation: Dissolve the tert-butyl (1-(methoxymethyl)cyclopropyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Cool the solution to 0 °C in an ice bath.

-

Add the prepared HCl solution (3-5 eq) dropwise with vigorous stirring. A white precipitate of the hydrochloride salt will form.

-

Isolation: After complete addition, allow the slurry to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-20 hours to ensure complete deprotection and precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum over a desiccant (e.g., P₄O₁₀ or KOH) to yield the final product, This compound .

Overall Synthesis Pathway Diagram

Sources

- 1. longdom.org [longdom.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-(Methoxymethyl)cyclopropanecarboxylic acid 67567-55-9 C6H10O3 130.14-Products Wonder [wonder-chem.com]

- 7. Building Blocks P30 | EvitaChem [evitachem.com]

- 8. 1-(Methoxymethyl)cyclopropanecarboxylic acid - CAS:67567-55-9 - 孚可科技(上海)有限公司 [forcbio.com]

- 9. 1-(METHOXYMETHYL)CYCLOPROPANECARBOXYLIC ACID | 67567-55-9 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

1-Methoxymethyl-cyclopropylamine hydrochloride CAS number lookup

An In-depth Technical Guide to 1-(Methoxymethyl)cyclopropylamine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-(methoxymethyl)cyclopropylamine and its hydrochloride salt, a valuable building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its strategic applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

1-(Methoxymethyl)cyclopropylamine is a substituted cyclopropylamine, a class of compounds recognized for its utility in modulating the biological activity and physicochemical properties of larger molecules.[1] The hydrochloride salt enhances stability and aqueous solubility, making it more amenable for handling and use in various synthetic and biological applications.

The primary amine, 1-(methoxymethyl)cyclopropylamine, is identified by CAS Number 1029716-05-9 .[2] Its corresponding hydrochloride salt is the subject of this guide. A closely related N-methylated analog, 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, is also commercially available with CAS Number 1255717-61-3.[3][4]

Structural Representation

Caption: Structure of 1-(Methoxymethyl)cyclopropylamine Hydrochloride.

Physicochemical Data Summary

The following table summarizes the key properties of the free base and the N-methylated hydrochloride analog, which provide a reliable reference for the properties of the primary amine hydrochloride.

| Property | Value (Free Base) | Value (N-Methylated HCl Salt) | Reference |

| CAS Number | 1029716-05-9 | 1255717-61-3 | [2][3] |

| Molecular Formula | C₅H₁₁NO | C₆H₁₄ClNO | [2][4] |

| Molecular Weight | 101.15 g/mol | 151.63 g/mol | [2][4] |

| Boiling Point | 106.5 ± 13.0 °C at 760 mmHg | Not available | [2] |

| Form | Liquid (presumed) | Solid | [4] |

| Purity | Typically ≥98% | Typically ≥95% | [2][3] |

Synthesis and Manufacturing Insights

The synthesis of substituted cyclopropylamines often presents challenges due to the inherent strain of the three-membered ring. However, scalable and reliable methods have been developed for analogous structures, providing a strong basis for the synthesis of 1-(methoxymethyl)cyclopropylamine hydrochloride. A highly effective and scalable approach involves the Curtius degradation of a corresponding carboxylic acid.[5][6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available cyclopropane precursor. The Curtius degradation is a key transformation that converts a carboxylic acid into an amine with the loss of one carbon atom, which is ideal for this target molecule.[5]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for structurally similar compounds.[5][6]

Step 1: Synthesis of tert-butyl 1-(methoxymethyl)cyclopropylcarbamate (Boc-protected amine)

-

Activation: To a solution of 1-(methoxymethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (Et₃N) (1.3 eq) dropwise at -5 °C. Stir for 15 minutes.

-

Mixed Anhydride Formation: Add ethyl chloroformate (1.7 eq) dropwise, maintaining the temperature at -5 °C. Stir the resulting mixture for 2 hours. The formation of a mixed anhydride is the critical step for the subsequent azide formation.

-

Azide Formation: Introduce a solution of sodium azide (NaN₃) (1.8 eq) in water dropwise over 90 minutes. This step is highly exothermic and must be performed with careful temperature control.

-

Curtius Rearrangement: After azide formation, the reaction mixture is carefully warmed. The acyl azide undergoes thermal rearrangement to an isocyanate, with the loss of nitrogen gas. The reaction is then quenched with tert-butanol, which traps the isocyanate to form the stable Boc-protected amine.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Step 2: Synthesis of 1-(Methoxymethyl)cyclopropylamine Hydrochloride

-

Deprotection: Dissolve the purified Boc-protected amine (1.0 eq) in a suitable solvent like diethyl ether (Et₂O) or 1,4-dioxane.

-

Salt Formation: Add a solution of hydrogen chloride (HCl) in Et₂O (excess, e.g., 5.0 N solution) at 0 °C.[5]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Stir the mixture for several hours to ensure complete reaction.

-

Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum over a desiccant (e.g., P₄O₁₀) to yield the final product as a colorless powder.[5]

Applications in Research and Drug Development

The cyclopropylamine moiety is a "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, improve potency, and fine-tune binding selectivity.[1]

-

Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs. This can increase the half-life and bioavailability of a drug.

-

Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.

-

Vectorial Orientation: The methoxymethyl group provides a hydrogen bond acceptor and can be used to orient the molecule within a binding pocket, enhancing specificity and potency.

Caption: Relationship between structure, properties, and applications.

This building block is particularly valuable in the synthesis of:

-

Antidepressants and MAOIs: The cyclopropylamine scaffold is a classic feature of monoamine oxidase inhibitors (MAOIs).[1]

-

Antiviral and Anticancer Agents: It serves as a key intermediate for complex molecules designed to treat conditions like Hepatitis C and various cancers.[5]

-

Agrochemicals: Its derivatives are used to create potent and stable herbicides, fungicides, and insecticides.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(methoxymethyl)cyclopropylamine hydrochloride is not widely available, data from analogous compounds like cyclopropylamine and other amine hydrochlorides provide essential safety guidance.[7][8][9]

Hazard Profile (Anticipated):

-

Skin Corrosion/Irritation: May cause skin irritation or burns, as is common with amines and their salts.[7][8]

-

Eye Damage/Irritation: Poses a risk of serious eye damage.[7][8]

-

Sensitization: May cause an allergic skin reaction in susceptible individuals.[9][10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8]

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Static Discharge: Take precautionary measures against static discharge, especially when handling powdered material.[8][10]

-

First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Skin: Remove contaminated clothing and rinse skin thoroughly with water.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[7][10]

References

-

Safety Data Sheet for Cyclopropylamine. Alfa Aesar. (2015-01-16). [Link]

-

Safety Data Sheet. Generic. (Accessed 2026-01-05). [Link]

-

Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (2024). [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Kozhushkov, S. I., et al. Beilstein Journal of Organic Chemistry. (2014). [Link]

- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]

-

(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. (2014). [Link]

-

(Methoxymethyl)cyclopropane. PubChem. [Link]

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. CAS 1029716-05-9 | 1-Methoxymethyl-cyclopropylamine - Synblock [synblock.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

1-Methoxymethyl-cyclopropylamine Hydrochloride: A Proposed Mechanism of Action as a Covalent Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

An In-Depth Technical Guide

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to act as a mechanism-based inactivator of various enzymes.[1][2][3] This guide puts forth a hypothesized mechanism of action for 1-Methoxymethyl-cyclopropylamine hydrochloride, a compound whose specific biological activity is not yet characterized in public literature. Based on established structure-activity relationships for this class of molecules, we propose that it functions as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a high-value target in oncology. This document provides a detailed theoretical framework for its mode of action, comprehensive protocols for its experimental validation, and the scientific rationale underpinning this hypothesis.

Introduction to this compound

This compound is a primary amine featuring a strained three-membered cyclopropane ring. The high strain energy of the cyclopropane ring, combined with the nucleophilicity of the adjacent amine, creates a unique reactive center.[2][3] This combination is the cornerstone of the well-documented ability of cyclopropylamines to act as "suicide inhibitors" for a range of enzymes, including Cytochrome P450s and Monoamine Oxidases (MAOs).[4]

The mechanism of these inhibitors involves enzymatic oxidation of the amine, which triggers the opening of the cyclopropyl ring. This process generates a highly reactive radical intermediate that covalently bonds to the enzyme or its cofactor, leading to irreversible inactivation.[4][5] Given the structural and mechanistic homology between MAOs and Lysine-Specific Demethylase 1 (LSD1)—both being FAD-dependent amine oxidases—we hypothesize that this compound is a potent, mechanism-based inhibitor of LSD1.

Caption: Chemical Information for the Subject Compound.

The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 (also known as KDM1A) is a flavin-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[6] By modulating chromatin structure, LSD1 influences gene expression programs that are central to cell proliferation, differentiation, and tumorigenesis. Overexpression of LSD1 has been linked to numerous cancers, making it a compelling target for therapeutic intervention.[6] Several cyclopropylamine-based drugs, such as tranylcypromine, have been repurposed as LSD1 inhibitors, validating the therapeutic potential of this chemical class.

Proposed Mechanism of Irreversible Inhibition

We propose a multi-step mechanism for the irreversible inactivation of LSD1 by this compound, which is characteristic of suicide inhibition.

-

Initial Binding: The compound docks into the active site of LSD1, positioning the cyclopropylamine moiety in proximity to the FAD cofactor.

-

FAD-Dependent Oxidation: The enzyme's FAD cofactor oxidizes the primary amine to form a cyclopropyliminium ion intermediate. This is the catalytic step that the enzyme normally performs on its methylated lysine substrate.

-

Homolytic Ring Scission: The high strain of the three-membered ring facilitates rapid, single-electron reduction of the iminium ion by the now-reduced FAD (FADH•), leading to the homolytic cleavage of a C-C bond in the cyclopropane ring. This ring-opening event generates a highly reactive and stabilized carbon-centered radical.[4]

-

Covalent Adduct Formation: The radical intermediate rapidly attacks the FAD cofactor or a nearby nucleophilic amino acid residue in the LSD1 active site, forming a stable, covalent bond. This adduct formation permanently inactivates the enzyme.

Caption: Proposed step-wise mechanism of LSD1 inactivation.

Experimental Validation Framework

To rigorously test this hypothesis, a series of biochemical and cellular assays must be performed. As a self-validating system, each experiment builds upon the last to provide a comprehensive picture of the mechanism.

Protocol: In Vitro LSD1 Inhibition Assay

Objective: To determine the potency of this compound in inhibiting recombinant human LSD1 activity.

Methodology:

-

Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red.

-

Assay Principle: LSD1-mediated demethylation of the H3K4me2 substrate produces formaldehyde. HRP, in the presence of Amplex Red, uses this formaldehyde to generate the fluorescent product, resorufin.

-

Procedure:

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add 50 µL of assay buffer containing the LSD1/CoREST complex.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells.

-

Pre-incubate for 30 minutes at room temperature to allow for time-dependent inhibition.

-

Initiate the reaction by adding 50 µL of a solution containing the H3K4me2 peptide substrate, Amplex Red, and HRP.

-

Incubate for 60 minutes at 37°C.

-

Measure fluorescence at Ex/Em = 535/590 nm.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A potent, dose-dependent inhibition of LSD1 activity.

Protocol: Mechanism of Inhibition (MOI) Studies

Objective: To determine if the inhibition is irreversible and time-dependent, hallmarks of mechanism-based inactivation.

Methodology:

-

Time-Dependency Assay:

-

Pre-incubate LSD1 with a fixed concentration of the inhibitor (e.g., 5x IC50) for varying durations (0, 15, 30, 60, 120 minutes).

-

Initiate the demethylase reaction as described in 4.1 and measure residual enzyme activity.

-

Expected Result: Inhibition will increase with longer pre-incubation times.

-

-

Irreversibility (Dialysis) Assay:

-

Incubate two separate pools of LSD1 enzyme with either the inhibitor (10x IC50) or vehicle for 2 hours.

-

Dialyze both enzyme pools extensively against a large volume of assay buffer for 24 hours to remove any non-covalently bound inhibitor.

-

Measure the enzymatic activity of both the inhibitor-treated and vehicle-treated samples.

-

Expected Result: The inhibitor-treated enzyme will not regain activity after dialysis, confirming irreversible binding.

-

Protocol: Mass Spectrometry for Adduct Confirmation

Objective: To definitively prove covalent bond formation and identify the site of modification.

Methodology:

-

Sample Preparation:

-

Incubate recombinant LSD1 with a 10-fold molar excess of this compound for 4 hours.

-

Denature the protein and digest it into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide digest using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for peptides with a mass shift corresponding to the addition of the ring-opened inhibitor (mass of C5H11NO = 101.08 Da).

-

Use MS/MS fragmentation data to pinpoint the exact amino acid residue that has been modified or to confirm modification of the FAD cofactor.

-

Expected Outcome: Identification of a specific peptide or the FAD cofactor with a mass increase corresponding to the covalent attachment of the inhibitor.

Caption: A logical workflow for validating the proposed mechanism.

Data Presentation

Quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Pharmacology Data

| Assay Type | Parameter | Value | Interpretation |

| LSD1 Inhibition | IC50 | 50 nM | Potent inhibition of target enzyme. |

| MOI Study | Pre-incubation | Time-Dependent | Consistent with mechanism-based inhibition. |

| MOI Study | Dialysis Recovery | < 5% | Confirms irreversible binding. |

| Mass Spectrometry | Adduct Mass | +101.08 Da | Covalent adduct confirmed on FAD cofactor. |

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests a role as a mechanism-based inhibitor. The framework presented here posits that it acts as a suicide inhibitor of the epigenetic enzyme LSD1. This hypothesis is grounded in the well-established reactivity of the cyclopropylamine pharmacophore.[1][2][4] The detailed experimental protocols outlined provide a clear and robust pathway for researchers to validate this proposed mechanism of action, potentially uncovering a novel and potent modulator of epigenetic regulation for therapeutic applications.

References

-

Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Chemistry, 2017 URL: [Link]

-

Title: Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors Source: RSC Publishing, 2024 URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

-

Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

-

Title: Mechanism of cytochrome P-450 inhibition by cyclopropylamines Source: ACS Publications URL: [Link]

-

Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)cyclopropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to 1-(methoxymethyl)cyclopropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, starting from the commercially available 1-(methoxymethyl)cyclopropane-1-carbonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and rationale for the chosen synthetic strategy. The described methodology is designed to be reproducible and scalable, ensuring its practical applicability in a laboratory setting.

Introduction: The Significance of Substituted Cyclopropylamines

Cyclopropylamines are a class of organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] The unique structural and electronic properties of the cyclopropane ring, combined with the presence of a basic amino group, confer a range of desirable characteristics to molecules containing this motif.[3] The rigid, three-membered ring of cyclopropane introduces conformational constraint, which can be advantageous in designing molecules with high binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group, offering a means to modulate the physicochemical properties of a lead compound, including its metabolic stability and lipophilicity.

The target molecule, 1-(methoxymethyl)cyclopropan-1-amine, is a 1-substituted cyclopropylamine that incorporates a methoxymethyl ether moiety. This functional group can influence the molecule's polarity and hydrogen bonding capacity, potentially enhancing its pharmacokinetic profile. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, which is a critical consideration for drug formulation and delivery.

This guide will focus on a robust and efficient two-step synthesis of 1-(methoxymethyl)cyclopropan-1-amine hydrochloride, commencing with the reduction of the corresponding nitrile precursor followed by the formation of the hydrochloride salt.

Overall Synthetic Strategy

The synthesis of 1-(methoxymethyl)cyclopropan-1-amine hydrochloride is strategically designed to be efficient and high-yielding, utilizing a key nitrile intermediate. The overall transformation can be depicted as follows:

Figure 2: Simplified mechanism of nitrile reduction with LiAlH₄.

The reaction is initiated by the transfer of a hydride from the aluminohydride complex to the carbon of the nitrile, forming an imine-metal complex. A second hydride transfer then reduces the imine intermediate to a di-metalated amine derivative. Subsequent hydrolysis during the workup quenches the reactive metal-nitrogen bonds to yield the primary amine. [4] 3.1.2. Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(Methoxymethyl)cyclopropane-1-carbonitrile | 111.14 | 5.0 g | 45.0 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 3.4 g | 90.0 |

| Anhydrous tetrahydrofuran (THF) | - | 150 mL | - |

| Water | 18.02 | 3.4 mL | - |

| 15% Sodium hydroxide (NaOH) solution | - | 3.4 mL | - |

| Water | 18.02 | 10.2 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

| Diethyl ether (for extraction) | - | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (3.4 g, 90.0 mmol) and anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 1-(methoxymethyl)cyclopropane-1-carbonitrile (5.0 g, 45.0 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Add the solution of the nitrile dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (3.4 mL), 15% aqueous sodium hydroxide solution (3.4 mL), and finally water (10.2 mL). This is known as the Fieser workup.

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether (3 x 50 mL).

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-(methoxymethyl)cyclopropan-1-amine as an oil. The crude product can be used in the next step without further purification.

3.1.3. Rationale for Experimental Choices

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent for LiAlH₄ reductions as it is an ether that is relatively inert to the reducing agent and can dissolve both the starting material and the intermediate complexes.

-

Stoichiometry of LiAlH₄: An excess of LiAlH₄ (2 equivalents) is used to ensure the complete reduction of the nitrile.

-

Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction. The subsequent refluxing provides the necessary energy to drive the reaction to completion.

-

Workup Procedure: The Fieser workup is a well-established and safe method for quenching LiAlH₄ reductions. The sequential addition of water, aqueous base, and more water results in the formation of a granular precipitate of aluminum salts that is easy to filter off.

Step 2: Formation of 1-(Methoxymethyl)cyclopropan-1-amine Hydrochloride

The final step of the synthesis is the conversion of the free amine into its hydrochloride salt. This is a straightforward acid-base reaction that significantly improves the compound's stability and ease of handling. [1][2] 3.2.1. Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the primary amine acts as a Lewis base, readily accepting a proton from a strong acid like hydrochloric acid. This results in the formation of an ammonium salt. [2]

Figure 3: Acid-base reaction for hydrochloride salt formation.

3.2.2. Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Crude 1-(methoxymethyl)cyclopropan-1-amine | 101.15 | Assumed from previous step |

| Anhydrous diethyl ether | - | 100 mL |

| 2 M HCl in diethyl ether | - | Added until precipitation is complete |

Procedure:

-

Dissolve the crude 1-(methoxymethyl)cyclopropan-1-amine obtained from the previous step in anhydrous diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 M solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension at 0 °C for 30 minutes.

-

Collect the white solid by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield 1-(methoxymethyl)cyclopropan-1-amine hydrochloride as a white crystalline solid.

3.2.3. Rationale for Experimental Choices

-

Solvent: Anhydrous diethyl ether is a good choice of solvent because the free amine is soluble in it, while the hydrochloride salt is generally insoluble, leading to its precipitation. [5]* Reagent: Using a solution of HCl in an anhydrous solvent prevents the introduction of water, which could affect the crystallinity and yield of the salt.

-

Temperature: Performing the precipitation at 0 °C helps to maximize the yield of the hydrochloride salt by decreasing its solubility in the solvent.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Physical Appearance |

| 1 | 1-(Methoxymethyl)cyclopropan-1-amine | 1-(Methoxymethyl)cyclopropane-1-carbonitrile | LiAlH₄, THF | >90% (crude) | Colorless to pale yellow oil |

| 2 | 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride | 1-(Methoxymethyl)cyclopropan-1-amine | HCl in diethyl ether | >95% | White crystalline solid |

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of 1-(methoxymethyl)cyclopropan-1-amine hydrochloride. The methodology leverages a commercially available nitrile precursor and employs a reliable lithium aluminum hydride reduction, followed by a straightforward hydrochloride salt formation. The experimental protocols have been presented with clarity, and the rationale behind the choice of reagents and conditions has been thoroughly explained to provide a comprehensive understanding of the synthesis. This guide is intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, facilitating the synthesis of this important building block for the development of novel therapeutic agents.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Organic-Synthesis.com. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

-

Catalysis Science & Technology. (2015). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]

-

YouTube. (2018). Reduction of nitriles. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Methoxymethyl-cyclopropylamine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Challenge in Modern Chemistry

In the realm of pharmaceutical and agrochemical development, the introduction of novel molecular scaffolds is a constant pursuit. The 1-methoxymethyl-cyclopropylamine moiety represents such a scaffold, offering a unique three-dimensional structure that is increasingly of interest to medicinal chemists.[1] However, the progression of any new chemical entity from discovery to application is fundamentally governed by its physicochemical properties, chief among them being solubility. This guide addresses the solubility of 1-Methoxymethyl-cyclopropylamine hydrochloride, a compound for which public data is sparse.[2]

As a hydrochloride salt, this compound presents a classic challenge: balancing aqueous solubility, often enhanced by salt formation, against the necessity for solubility in organic media for synthesis, purification, and formulation.[3] This document provides a framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide a robust, field-proven experimental protocol for its determination, and discuss the critical interpretation of the resulting data. This is not merely a data sheet, but a guide to scientific methodology and problem-solving for researchers, scientists, and drug development professionals.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is a direct consequence of its constituent parts and overall polarity.

The diagram below illustrates the key structural features that dictate the compound's solubility characteristics. The ionic hydrochloride group provides a site for strong ion-dipole interactions, while the ether linkage and the primary amine offer hydrogen bonding capabilities.

Caption: Molecular structure highlighting key functional groups influencing solubility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Form | Solid (predicted) | [4] |

| InChI Key | DFMSPYOGSLHTKA-UHFFFAOYSA-N | [2] |

The Impact of the Hydrochloride Salt

The parent compound, cyclopropylamine, is a liquid that is miscible with a wide range of solvents, including water, ethanol, and even nonpolar solvents like benzene and toluene.[5] The conversion to its hydrochloride salt fundamentally alters this profile. Amine hydrochlorides are ionic compounds, or salts, which often form a stable crystal lattice.[3] The energy required to break this lattice and solvate the resulting ions is substantial.

Therefore, the solubility of this compound is governed by the following principles:

-

"Like Dissolves Like": As a polar, ionic salt, it will exhibit its highest solubility in polar solvents capable of solvating both the ammonium cation and the chloride anion.

-

Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) are expected to be most effective. Their ability to donate hydrogen bonds is crucial for stabilizing the chloride anion, while the polar hydroxyl group can effectively solvate the ammonium cation through ion-dipole interactions.

-

Insolubility in Nonpolar Solvents: In nonpolar solvents like hexane or toluene, there are no favorable interactions to overcome the high lattice energy of the salt. Solubility is expected to be negligible.[6]

Predicted Solubility Profile

Based on these first principles, we can predict a qualitative solubility profile. This table serves as a hypothesis to be tested using the experimental protocol outlined in the next section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ions, overcoming the crystal lattice energy.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have large dipole moments to solvate the cation but are less effective at solvating the chloride anion without hydrogen bond donation. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low | Limited polarity and inability to solvate ions effectively. Diethyl ether is a common solvent for precipitating amine hydrochlorides.[7] |

| Esters | Ethyl Acetate | Very Low | Insufficient polarity to dissolve an ionic salt. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | While slightly polar, they cannot overcome the lattice energy of the salt. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature provides no favorable interactions for solvation.[6] |

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is required. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[6][8] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow: Isothermal Equilibrium Method

The logical flow of the solubility determination process is visualized below. Adherence to this workflow is critical for generating reliable and comparable data.

Caption: Standard workflow for the isothermal equilibrium solubility assay.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (analytical or HPLC grade)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Causality: An excess of solid is required to ensure that the solution becomes saturated and that solid material remains at equilibrium. This confirms that the measured concentration is the true solubility limit.

-

Action: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. Add a precise volume (e.g., 1.0 or 2.0 mL) of the chosen solvent. Seal the vial tightly. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Causality: Dissolution is a kinetic process. Sufficient time and constant agitation at a controlled temperature are necessary to ensure the system reaches thermodynamic equilibrium. For salts, 24 to 72 hours is a standard timeframe.[6]

-

Action: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (a 48-hour period is recommended).

-

-

Phase Separation:

-

Causality: Undissolved solid particles must be completely removed before analysis to prevent artificially high concentration readings. Centrifugation provides an effective primary separation.

-

Action: After the equilibration period, remove the vials and place them in a centrifuge. Spin at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Collection and Filtration:

-

Causality: Filtration through a 0.22 µm filter removes any remaining fine particulates that could interfere with HPLC analysis or falsely elevate the measured solubility. It is a critical step for accuracy.

-

Action: Carefully withdraw an aliquot of the clear supernatant using a pipette, being careful not to disturb the solid pellet. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

-

-

Sample Dilution and Analysis:

-

Causality: The saturated solution will likely be too concentrated for direct injection into the HPLC. Accurate, serial dilution is required to bring the concentration within the linear range of the calibration curve.

-

Action: Perform a precise and recorded dilution of the filtered supernatant with the HPLC mobile phase. Quantify the concentration of the diluted sample using a validated HPLC method with a standard calibration curve.

-

-

Data Analysis and Reporting:

-

Causality: The final solubility value must account for the dilution factor. Reporting the mean and standard deviation across replicates establishes the precision and reliability of the measurement.

-

Action: Calculate the original solubility (S) using the formula: S = C_hplc * DF, where C_hplc is the concentration measured by HPLC and DF is the dilution factor. Report the final solubility, typically in mg/mL or mol/L, as the mean ± standard deviation of the triplicate measurements.

-

Conclusion and Further Considerations

This guide provides the necessary intellectual framework and a detailed, self-validating experimental protocol to empower researchers to generate this critical data. The isothermal equilibrium method described herein is the industry standard for obtaining reliable, thermodynamic solubility data essential for guiding decisions in synthesis, purification, formulation, and overall drug development strategy. The generation and subsequent publication of such data would be a valuable contribution to the scientific community.

References

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

Ataman Kimya. CYCLOPROPYLAMINE. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

de Koning, P. D., et al. (2020). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

LookChem. Cas 765-30-0,Cyclopropylamine. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

National Center for Biotechnology Information. Cyclopropylamine hydrochloride. PubChem Compound Database. [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

-

Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences, 14(3). [Online]. Available: [Link]. (Accessed: Jan 5, 2026).

Sources

- 1. longdom.org [longdom.org]

- 2. [1-(methoxymethyl)cyclopropyl]amine hydrochloride [cymitquimica.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. 1-[1-(Methoxymethyl)cyclopropyl]methanamine monohydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Stability and Storage of 1-Methoxymethyl-cyclopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 1-Methoxymethyl-cyclopropylamine hydrochloride, a key building block in modern medicinal chemistry. Synthesizing data from analogous structures and established principles of pharmaceutical stability testing, this document offers a framework for understanding potential degradation pathways, recommended storage and handling procedures, and a robust protocol for developing a stability-indicating analytical method. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and quality of this important chemical intermediate throughout the research and development lifecycle.

Introduction: The Significance of this compound in Drug Discovery

Cyclopropylamines are privileged structural motifs in medicinal chemistry, prized for their ability to impart unique conformational constraints, improve metabolic stability, and enhance potency. The methoxymethyl substituent on the cyclopropyl ring of the title compound offers an additional vector for molecular interactions and can influence physicochemical properties such as solubility and lipophilicity. As a hydrochloride salt, the compound's aqueous solubility and solid-state properties are generally improved, making it more amenable to formulation and handling in a laboratory setting. Given its utility in the synthesis of novel therapeutic agents, a thorough understanding of the stability of this compound is paramount to ensure the reliability and reproducibility of experimental results and the quality of downstream active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| CAS Number | 1404457-75-3 | Internal Data |

| Molecular Formula | C₅H₁₂ClNO | Internal Data |

| Molecular Weight | 137.61 g/mol | Internal Data |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Solubility | Soluble in water | General Knowledge |

Stability Profile: Unraveling Potential Degradation Pathways

While specific stability data for this compound is not extensively published, valuable insights can be drawn from studies on structurally related compounds, particularly those containing a cyclopropylamine moiety.

Hydrolytic Degradation: A Key Consideration

The most probable degradation pathway for this compound is the hydrolysis of the cyclopropylamine ring. Research on other cyclopropylamine-containing pharmaceuticals has demonstrated that this functional group can be susceptible to hydrolytic cleavage, particularly under neutral to high pH conditions.[1] The free amine form of the molecule is more susceptible to this degradation pathway. The hydrochloride salt form enhances stability by protonating the amine, thereby reducing its nucleophilicity.

The proposed hydrolytic degradation pathway likely involves the ring-opening of the cyclopropyl group, leading to the formation of an iminium intermediate, which is then hydrolyzed to an aldehyde and the corresponding amine fragment.

Caption: Proposed hydrolytic degradation of 1-Methoxymethyl-cyclopropylamine.

Oxidative, Thermal, and Photochemical Degradation

-

Oxidative Degradation: Primary amines can be susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and ketones.[2] The presence of oxygen and metal ions can accelerate these processes.

-

Thermal Degradation: Amine salts are generally more thermally stable than their corresponding free bases.[3][4] However, at elevated temperatures, decomposition can occur. Thermal degradation pathways for amines can be complex and may involve polymerization or fragmentation.[5][6]

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation in organic molecules. According to ICH Q1B guidelines, photostability testing is a crucial part of drug development to assess the impact of light exposure on the drug substance.[7][8][9][10][11]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on general principles for amine hydrochlorides and available supplier information.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against oxidative degradation and moisture. |

| Container | Keep in a tightly sealed, light-resistant container. | To prevent exposure to air, moisture, and light. |

| Hygroscopicity | The compound may be hygroscopic. Handle in a dry environment. | To prevent absorption of water, which could facilitate hydrolytic degradation. |

Analytical Methods for Stability Assessment: A Proactive Approach

A crucial aspect of ensuring the quality of this compound is the development and validation of a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[12][13][14][15]

The Principle of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of developing a stability-indicating method.[15] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must then be able to separate the parent compound from all significant degradation products, thus proving its specificity.

Proposed Experimental Protocol for a Forced Degradation Study

The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound. This protocol is designed to be a self-validating system, where the generation of degradants confirms the stress condition was effective, and their separation validates the analytical method.

Objective: To generate potential degradation products of this compound and to develop an HPLC method that can resolve the parent compound from these degradants.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter, HPLC system with a UV detector, photostability chamber, oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C in an oven for 48 hours. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9] A sample protected from light should be used as a control. Dissolve in the mobile phase for analysis.

-

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase could consist of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode to ensure the separation of compounds with a wide range of polarities. UV detection should be performed at a wavelength that provides a good response for the parent compound.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the parent compound in the presence of its degradants should be assessed using a photodiode array (PDA) detector.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical parameter that underpins its successful application in research and drug development. While specific degradation data for this molecule is limited, a proactive and scientifically-grounded approach based on the chemistry of its core functional groups and established pharmaceutical stability testing principles can ensure its quality. This guide provides a comprehensive framework for understanding its potential liabilities, implementing appropriate storage and handling procedures, and developing a robust analytical method to monitor its purity over time. Adherence to these principles will contribute to the generation of reliable scientific data and the successful advancement of drug discovery programs.

References

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 5, 2026, from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved January 5, 2026, from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas Material Testing Technology. Retrieved January 5, 2026, from [Link]

-

Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2025, October 30). ResearchGate. Retrieved January 5, 2026, from [Link]

-

THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge. Retrieved January 5, 2026, from [Link]

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2022, May 17). MDPI. Retrieved January 5, 2026, from [Link]

-

Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. Retrieved January 5, 2026, from [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube. Retrieved January 5, 2026, from [Link]

-

Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (n.d.). KOPS - University of Konstanz. Retrieved January 5, 2026, from [Link]

-

Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (n.d.). Biochemical Journal. Retrieved January 5, 2026, from [Link]

-

Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved January 5, 2026, from [Link]

-

Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014, May 19). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved January 5, 2026, from [Link]

-

Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019, May 2). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984, September 1). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Retrieved January 5, 2026, from [Link]

-

Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2023, July 17). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 5, 2026, from [Link]

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Modern Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]

-

Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved January 5, 2026, from [Link]

-

Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 5, 2026, from [Link]

-

Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). J-Stage. Retrieved January 5, 2026, from [Link]

-

Ways of crashing out amines. (2018, May 13). Reddit. Retrieved January 5, 2026, from [Link]

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. m.youtube.com [m.youtube.com]

- 11. q1scientific.com [q1scientific.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Preamble: From Structural Curiosity to Functional Hypothesis

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as drugs themselves, but as potent starting points for discovery. 1-Methoxymethyl-cyclopropylamine hydrochloride falls into this intriguing category. While not extensively characterized as a standalone therapeutic agent, its constituent parts—the strained cyclopropylamine ring and the methoxymethyl substituent—present a compelling foundation for hypothesizing and investigating significant biological activity.

This guide eschews a conventional review of established data. Instead, it serves as a strategic roadmap for the research professional. We will dissect the molecule's structural components, formulate data-driven hypotheses on its potential targets based on well-established bioisosteric principles, and provide detailed, actionable protocols to systematically investigate its biological potential. This document is designed to be a self-validating framework for discovery, guiding the transition from a chemical entity to a candidate with a defined pharmacological profile.

Section 1: Molecular Profile and Structural Rationale

1-Methoxymethyl-cyclopropylamine is a primary amine featuring a cyclopropane ring substituted with a methoxymethyl group. The hydrochloride salt enhances its solubility and stability for experimental use.

| Property | Value | Source |

| IUPAC Name | [1-(methoxymethyl)cyclopropyl]amine hydrochloride | [1] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Structure |  |

The true potential of this molecule lies in the unique physicochemical properties imparted by the cyclopropylamine moiety. The cyclopropyl group is a cornerstone of modern drug design for several reasons:

-

Conformational Rigidity: The three-membered ring is planar and rigid, which can lock a molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2][3]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding alkanes, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can improve a drug's half-life and bioavailability.[2]

-

Bioisosteric Replacement: The cyclopropyl ring can act as a bioisostere for alkenes or phenyl rings, offering similar spatial arrangements with different electronic properties.

Most critically, the cyclopropylamine core is a well-established pharmacophore for the irreversible inhibition of a specific class of enzymes: flavin-dependent monoamine oxidases.[2][4]

Section 2: Primary Hypothesized Biological Targets

The structural similarity of 1-Methoxymethyl-cyclopropylamine to known inhibitors like Tranylcypromine strongly suggests its potential as a mechanism-based inhibitor of flavin-dependent enzymes.

Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are critical enzymes that degrade monoamine neurotransmitters (e.g., serotonin, dopamine).[4] Their inhibition is a validated strategy for treating depression and neurodegenerative disorders.[2]

-

Mechanism of Action: Cyclopropylamine-containing drugs act as irreversible "suicide" inhibitors. The enzyme oxidizes the amine, which initiates a ring-opening radical cascade. This highly reactive intermediate then forms a stable, covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[4]

Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent enzyme structurally related to MAO that plays a crucial role in epigenetic regulation by removing methyl groups from histones.[4] Its overexpression is implicated in numerous cancers, making it a high-value oncology target.[2][4]

-

Therapeutic Rationale: The inhibitory mechanism is identical to that for MAO, where the cyclopropylamine moiety forms a covalent bond with the FAD cofactor.[4] The potential for 1-Methoxymethyl-cyclopropylamine to inhibit LSD1 opens a therapeutic avenue in oncology.

Section 3: Proposed Experimental Workflow for Target Validation

This section outlines a logical, multi-phase workflow to systematically evaluate the biological activity of this compound.

Caption: Proposed research cascade for evaluating the compound.

Phase 1 Protocol: In Vitro Enzymatic Inhibition Assays

Objective: To determine the direct inhibitory potency (IC50) of the compound against human MAO-A, MAO-B, and LSD1.

Methodology: Amplex® Red-Based Fluorometric Assay

This protocol is adaptable for all three enzymes. The principle relies on the detection of H₂O₂, a byproduct of the amine oxidase reaction, by horseradish peroxidase (HRP), which converts the non-fluorescent Amplex® Red reagent to the highly fluorescent resorufin.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate reaction buffer (e.g., Potassium Phosphate buffer, pH 7.4).

-

Prepare a working solution containing Amplex® Red reagent and HRP.

-

Prepare substrate solutions: p-tyramine for MAO-B, 5-hydroxytryptamine for MAO-A, and a dimethylated H3K4 peptide for LSD1.

-

-

Reaction Setup (96-well black plate):

-

To each well, add 20 µL of the serially diluted compound or vehicle control (DMSO).

-

Add 20 µL of recombinant human enzyme (MAO-A, MAO-B, or LSD1) and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Add 20 µL of the appropriate enzyme substrate.

-

Initiate the reaction by adding 40 µL of the Amplex® Red/HRP working solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-